molecular formula C8H13F3N2O2 B1478207 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1840154-04-2

3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478207
CAS No.: 1840154-04-2
M. Wt: 226.2 g/mol
InChI Key: BNCKCXOXEJDKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one” is a chemical compound. It shares some similarities with 3-Amino-1-hydroxypyrrolidin-2-one , which has a molecular weight of 116.12 .


Chemical Reactions Analysis

While specific reactions involving “this compound” are not available, it’s worth noting that hazardous reactions involving similar compounds may produce monoxide (CO), Carbon dioxide (CO2), and Hydrogen fluoride .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The chiral β-hydroxy-α-amino acid, a derivative related to the compound , demonstrates its utility as a key intermediate in drug synthesis, showcasing efficient enzymatic production processes and high selectivity in its formation. This highlights the compound's relevance in pharmaceutical development and organic synthesis (Goldberg et al., 2015).

  • Pyrrolidin-2-ones and their derivatives, including structures related to 3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, are recognized for their presence in natural products and biologically active molecules. Their potential for introducing various substituents makes them significant for new medicinal molecule synthesis, demonstrating their versatility and importance in drug discovery (Rubtsova et al., 2020).

Catalysis and Chemical Transformations

  • Iron(III) complexes of Schiff bases derived from pyrrolidin and related structures showcase diverse catalytic activities, including the activation of epoxidation reactions. This underscores the compound's potential applicability in catalysis and the synthesis of complex organic molecules (Turkyilmaz et al., 2013).

Bioactive Compound Synthesis

  • The synthesis and characterization of compounds structurally similar to this compound are crucial in developing bioactive molecules. These compounds serve as intermediates in producing various pharmacologically relevant entities, emphasizing their role in medicinal chemistry and drug development (Fleck et al., 2003).

Heterocyclic Compound Synthesis

  • The compound's structural motif is foundational in synthesizing heterocyclic compounds, such as pyrrolizidines and indolizidines, via multicomponent cycloaddition reactions. This demonstrates its significance in organic synthesis, particularly in generating complex heterocyclic frameworks with potential biological activity (Nájera & Sansano, 2018).

Fluorinated Compound Synthesis

  • Fluorinated derivatives of pyrrolidin, closely related to the compound of interest, have been synthesized to study their properties and potential applications in material science and pharmaceuticals. These efforts highlight the importance of fluorinated compounds in enhancing the properties of organic molecules (Ohkura, Berbasov, & Soloshonok, 2003).

Properties

IUPAC Name

3-amino-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)2-4-13(5-7)6(14)1-3-12/h15H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCKCXOXEJDKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.